

# A Technical Guide to the Bioavailability and Metabolism of Avenanthramide C in Humans

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Avenanthramide C |           |
| Cat. No.:            | B1666151         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Avenanthramides (AVs) are a group of phenolic alkaloids found exclusively in oats (Avena sativa). Among them, **avenanthramide C** (AV-C) has garnered significant scientific interest due to its potent antioxidant and anti-inflammatory properties. Understanding the bioavailability and metabolic fate of AV-C in humans is crucial for evaluating its potential as a nutraceutical or therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of **avenanthramide C** in humans, supported by quantitative data, detailed experimental protocols, and visual diagrams of key processes.

# Bioavailability and Pharmacokinetics of Avenanthramide C

Following oral consumption, **avenanthramide C** is absorbed, appears in the plasma, and is subject to metabolic processes. The bioavailability of AV-C can be influenced by the dose and the food matrix in which it is consumed.

## **Quantitative Pharmacokinetic Data**

Several studies have investigated the pharmacokinetic profile of **avenanthramide C** in healthy human subjects. The key parameters, including maximum plasma concentration (Cmax), time



# Foundational & Exploratory

Check Availability & Pricing

to reach maximum concentration (Tmax), and elimination half-life (T1/2), are summarized in the table below.



| Study<br>(Year)                                     | Dosage<br>and Food<br>Matrix                 | n                                            | Cmax<br>(nmol/L)                             | Tmax (h)                                     | T1/2 (h)                                     | Citation(s |
|-----------------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|----------------------------------------------|------------|
| Chen et al.<br>(2007)                               | 0.5 g AEM<br>in 360 mL<br>skim milk          | 6                                            | 41.4                                         | 2.15                                         | 3.00                                         | [1][2]     |
| 1 g AEM in<br>360 mL<br>skim milk                   | 6                                            | 89.0                                         | 2.15                                         | 3.00                                         | [1][2]                                       |            |
| Zhang et<br>al. (2017)                              | Low-AVA oat cookies (32.7 mg/kg AVAs)        | 16                                           | ~1.5<br>(estimated<br>from<br>graph)         | ~1-2                                         | Not<br>specified                             |            |
| High-AVA<br>oat cookies<br>(229.6<br>mg/kg<br>AVAs) | 16                                           | ~4.0<br>(estimated<br>from<br>graph)         | ~2-3                                         | ~2.5                                         |                                              |            |
| Schär et al.<br>(2018)                              | 60 g oat<br>bran (7.8<br>μmol total<br>AVAs) | 7                                            | Traces<br>detected in<br>urine               | Not<br>applicable<br>for plasma              | Not<br>applicable                            | [3]        |
| Georgouso<br>poulou et<br>al. (2021)                | Liquid oat<br>product<br>(196 mL)            | 21                                           | Not<br>specified<br>individually<br>for AV-C | 0.7-1.6 (for<br>total AVAs)                  | Not<br>specified<br>individually<br>for AV-C | [4]        |
| Solid oat<br>product (62<br>g oat<br>flakes)        | 21                                           | Not<br>specified<br>individually<br>for AV-C | 1.1-2.3 (for<br>total AVAs)                  | Not<br>specified<br>individually<br>for AV-C | [4]                                          |            |

AEM: Avenanthramide-enriched mixture; AVA: Avenanthramide



## Influence of Food Matrix on Bioavailability

The food matrix plays a significant role in the bioavailability of avenanthramides. Studies have shown that the physical form of the oat product (liquid vs. solid) can affect the rate of absorption, with liquid forms generally leading to a shorter Tmax[4]. The presence of other food components, such as proteins and fats, may also influence the release and absorption of AV-C from the food matrix in the gastrointestinal tract.

#### **Metabolism of Avenanthramide C**

**Avenanthramide C** undergoes extensive metabolism in humans, involving both the gut microbiota and systemic (host) enzymatic pathways.

#### **Gut Microbiota Metabolism**

The human gut microbiota plays a crucial role in the initial biotransformation of **avenanthramide C**. The primary metabolic reactions include:

- Reduction of the C7'-C8' double bond: This leads to the formation of dihydroavenanthramide C (DH-AV-C). Studies have identified Faecalibacterium prausnitzii as a key bacterium responsible for this reduction[5].
- Cleavage of the amide bond: This results in the formation of 5-hydroxyanthranilic acid and dihydrocaffeic acid or caffeic acid[5].

Interindividual differences in the gut microbiota composition can lead to variations in the metabolic profile of AV-C among individuals[5].

# Systemic Metabolism (Phase I and Phase II)

Following absorption, **avenanthramide C** and its gut microbial metabolites can undergo further metabolism in the liver and other tissues. Evidence suggests the occurrence of Phase II conjugation reactions:

 Glucuronidation: The formation of AV-C-glucuronide has been suggested by the detection of "conjugated" forms in plasma that are released upon treatment with β-glucuronidase[2].



- Sulfation: Similarly, the presence of sulfate conjugates is inferred from studies analyzing total avenanthramides after enzymatic hydrolysis[3].
- Methylation: Methylated metabolites of avenanthramides have also been identified in human plasma[1][6].

The major known metabolites of **avenanthramide C** are summarized in the table below.

| Metabolite Name                       | Metabolic Pathway                    | Site of Detection           | Citation(s)      |  |
|---------------------------------------|--------------------------------------|-----------------------------|------------------|--|
| Dihydroavenanthrami<br>de C (DH-AV-C) | Gut microbiota (reduction)           | Feces, Urine                | [5]              |  |
| 5-Hydroxyanthranilic acid             | Gut microbiota (amide bond cleavage) | Feces, Urine                | [5]              |  |
| Dihydrocaffeic acid                   | Gut microbiota (amide bond cleavage) |                             | [5]              |  |
| Caffeic acid                          | Gut microbiota (amide bond cleavage) | Feces, Urine                | [5]              |  |
| Avenanthramide C glucuronide          | Systemic (Phase II glucuronidation)  | Plasma (inferred)           | [2][7][8][9][10] |  |
| Avenanthramide C sulfate              | Systemic (Phase II sulfation)        | Plasma (inferred),<br>Urine | [3][7]           |  |
| Methyl-<br>avenanthramide C           | Systemic<br>(Methylation)            | Plasma                      | [1][6]           |  |

# **Experimental Protocols**

This section details the methodologies employed in key human studies investigating the bioavailability and metabolism of **avenanthramide C**.

# Study by Chen et al. (2007)

• Study Design: Randomized, placebo-controlled, 3-way crossover trial with 1-week washout periods[2].



- Subjects: Six healthy older adults (3 male, 3 female; mean age 60.8 ± 3.6 years)[2].
- Dosing: Subjects consumed 360 mL of skim milk alone (placebo) or containing 0.5 g or 1 g of an avenanthramide-enriched mixture (AEM)[2].
- Sample Collection: Blood samples were collected at 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 10 hours post-consumption[2].
- Analytical Method: Plasma concentrations of free and conjugated avenanthramides were measured by HPLC with electrochemical detection after treatment with βglucuronidase/sulfatase to hydrolyze conjugates[2].

## Study by Wang et al. (2015)

- Study Design: In vitro fermentation of avenanthramide C with human fecal slurries[5].
- Subjects: Fecal samples were obtained from six healthy human donors[5].
- Protocol: **Avenanthramide C** was incubated with fecal slurries under anaerobic conditions. Samples were collected at various time points (0, 12, 24, 48, 72, 96, and 120 hours)[5].
- Analytical Method: Metabolites were identified and quantified using HPLC with electrochemical detection and LC with electrospray ionization/mass spectrometry (LC-ESI/MS)[5].

# Study by Schär et al. (2018)

- Study Design: Crossover design where subjects consumed oat bran or a phenolic-low control[3].
- Subjects: Seven healthy male volunteers[3].
- Dosing: Participants consumed 60 g of oat bran containing 7.8 μmol of total avenanthramides[3].
- Sample Collection: Urine samples were collected 12 hours before and up to 48 hours after consumption[3].



 Analytical Method: Urinary metabolites were analyzed by ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS)[3].

## **Visualizations**

The following diagrams illustrate the key metabolic pathways and a typical experimental workflow for studying **avenanthramide C** bioavailability.



Click to download full resolution via product page

Caption: Metabolic pathways of **Avenanthramide C** in humans.





Click to download full resolution via product page

Caption: Experimental workflow for human bioavailability studies.

### Conclusion

Avenanthramide C is bioavailable in humans, with plasma concentrations peaking within a few hours of consumption. It undergoes extensive metabolism, initiated by the gut microbiota and followed by systemic phase II conjugation reactions. The primary microbial metabolites include dihydroavenanthramide C and products of amide bond cleavage. Systemic metabolites are mainly glucuronide, sulfate, and methylated conjugates. The bioavailability and metabolic profile can be influenced by the dosage and the food matrix. Further research is warranted to fully elucidate the specific enzymes involved in systemic metabolism and to explore the biological activities of the various metabolites. This knowledge will be instrumental in the development of oat-based functional foods and therapeutics.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Identification of methylated metabolites of oat avenanthramides in human plasma using UHPLC QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Avenanthramides are bioavailable and have antioxidant activity in humans after acute consumption of an enriched mixture from oats PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Excretion of Avenanthramides, Phenolic Acids and their Major Metabolites Following Intake of Oat Bran PMC [pmc.ncbi.nlm.nih.gov]
- 4. Avenanthramides and avenacosides as biomarkers of oat intake: a pharmacokinetic study of solid and liquid oat consumption under single and repeated dose conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oat avenanthramide-C (2c) is biotransformed by mice and the human microbiota into bioactive metabolites PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Global metabolomics profiling of glucuronides in human plasma, fecal, and cerebrospinal fluid samples PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation of human samples PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Technical Guide to the Bioavailability and Metabolism of Avenanthramide C in Humans]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666151#avenanthramide-c-bioavailability-and-metabolism-in-humans]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com